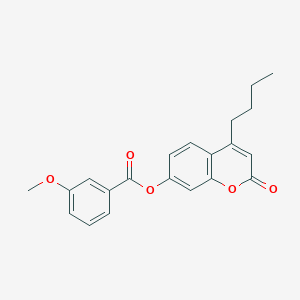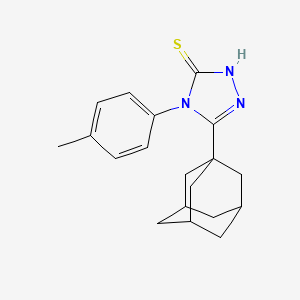![molecular formula C14H8BrNO5S B4086137 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4086137.png)
2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione, also known as BSID, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BSID is a white crystalline powder that is soluble in organic solvents and water.
Applications De Recherche Scientifique
2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activity. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In environmental science, this compound has been used as a probe for the detection of heavy metal ions in water.
Mécanisme D'action
The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of certain kinases, which are proteins that regulate various cellular processes such as cell growth and division.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are proteins that are involved in the immune response. In addition, this compound has been found to have antiviral activity against certain viruses such as HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of applications in different fields of scientific research. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility to certain researchers.
Orientations Futures
There are many potential future directions for the research and development of 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione. One direction is the synthesis of novel derivatives of this compound with improved biological activity and selectivity. Another direction is the development of new applications for this compound in fields such as drug delivery and imaging. Furthermore, the investigation of the mechanism of action of this compound and its interactions with other proteins and enzymes in the body could lead to the discovery of new therapeutic targets for various diseases.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAANAJKVGPXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086059.png)
![6-chloro-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4086066.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)

![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4086100.png)
![4,8-dimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4086105.png)
![4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4086111.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4086113.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4086117.png)
![N-(4-{[(2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4086118.png)
![methyl 1-methyl-1-(4-methylbenzoyl)-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4086123.png)

